molecular formula C6H14O12P2 B3433480 D-Fructose-1,6-diphosphate magnesium salt CAS No. 34693-15-7

D-Fructose-1,6-diphosphate magnesium salt

Cat. No.: B3433480
CAS No.: 34693-15-7
M. Wt: 340.12 g/mol
InChI Key: RNBGYGVWRKECFJ-ARQDHWQXSA-N
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Description

D-Fructose-1,6-diphosphate magnesium salt: is a water-soluble compound that plays a significant role in various biochemical processes. It is known for its ability to inhibit hexokinases and aldolases, enzymes involved in glycolysis. This compound is also involved in energy metabolism by inhibiting mitochondrial oxidative phosphorylation and glutamate dehydrogenase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-1,6-diphosphate magnesium salt involves the phosphorylation of D-fructose. The process typically includes the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including filtration, ion-exchange chromatography, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-1,6-diphosphate magnesium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-Fructose-1,6-diphosphate magnesium salt exerts its effects by inhibiting key enzymes involved in glycolysis, such as hexokinases and aldolases. This inhibition leads to a decrease in the synthesis of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are essential for glycolysis. Consequently, this results in an increase in cytosolic calcium ion concentrations and inhibition of mitochondrial oxidative phosphorylation . The compound also induces apoptosis in neuronal cells through the activation of interleukin-2 receptor and picolinic acid .

Comparison with Similar Compounds

  • D-Fructose-1,6-bisphosphate trisodium salt hydrate
  • D-Fructose-1,6-bisphosphate sodium salt hydrate
  • D-Fructose-1,6-bisphosphate trisodium salt octahydrate

Uniqueness: D-Fructose-1,6-diphosphate magnesium salt is unique due to its specific inhibition of hexokinases and aldolases, which are crucial enzymes in glycolysis. Unlike its sodium and trisodium counterparts, the magnesium salt form has a distinct effect on energy metabolism and mitochondrial function .

Properties

IUPAC Name

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBGYGVWRKECFJ-ARQDHWQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488-69-7 (Parent)
Record name d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048347
Record name D-Fructose-1,6-diphosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fructose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

94 mg/mL
Record name Fructose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001058
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34693-15-7, 34378-77-3, 488-69-7
Record name β-D-Fructose 1,6-diphosphate
Source CAS Common Chemistry
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Record name d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose, 1,6-bis(dihydrogen phosphate)
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Record name D-Fructose-1,6-diphosphate
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Record name D-fructose 1,6-bis(dihydrogen phosphate)
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Record name Fructose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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